molecular formula C4H7FO2 B14757669 5-Fluoro-1,3-dioxane CAS No. 675-22-9

5-Fluoro-1,3-dioxane

Cat. No.: B14757669
CAS No.: 675-22-9
M. Wt: 106.10 g/mol
InChI Key: UCJJREQLKFHWTB-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-dioxane is a six-membered heterocyclic compound containing two oxygen atoms (dioxane ring) and a fluorine substituent at the 5-position. Its structure confers unique electronic and steric properties due to fluorine’s high electronegativity and small atomic radius.

Properties

CAS No.

675-22-9

Molecular Formula

C4H7FO2

Molecular Weight

106.10 g/mol

IUPAC Name

5-fluoro-1,3-dioxane

InChI

InChI=1S/C4H7FO2/c5-4-1-6-3-7-2-4/h4H,1-3H2

InChI Key

UCJJREQLKFHWTB-UHFFFAOYSA-N

Canonical SMILES

C1C(COCO1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,3-dioxane can be achieved through several methods. One common approach involves the direct fluorination of 1,3-dioxane derivatives using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI). This method typically requires a base and is conducted at low temperatures to ensure selectivity and yield .

Another method involves the fluorination of 3-substituted 5-(1,3-dioxane) acetals, which can be achieved using similar electrophilic fluorinating agents. This method has been successfully applied to the synthesis of bioactive fluorinated isoxazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The scalability of the synthesis methods and the availability of starting materials are crucial factors in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

5-Fluoro-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-1,3-dioxane involves its interaction with molecular targets through its fluorine atom. The electronegativity of fluorine can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biomolecules. This interaction can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Substituent Effects on Thermal Stability and Reactivity

The thermal decomposition of 5-nitro-5-R-1,3-dioxanes (R = H, CH₃, Br) has been computationally studied using DFT methods (M06-2X/6-311+G(d,p)). Key findings include:

  • Substituent Influence : The methyl group (R = CH₃) lowers activation free energy (ΔG‡) compared to R = H or Br, accelerating decomposition. Fluorine’s electron-withdrawing nature in 5-fluoro-1,3-dioxane may similarly stabilize transition states but requires validation .
  • Solvent Effects : Reactions in DMSO reduce ΔG‡ by stabilizing polar intermediates. This trend may extend to this compound, though fluorine’s solvation properties could alter kinetics .

Table 1: Thermal Decomposition Parameters of 5-Substituted-1,3-Dioxanes

Substituent (R) ΔG‡ (kcal/mol, Gas Phase) ΔG‡ (kcal/mol, DMSO) Thermodynamic Stability
H 32.5 28.7 Moderate
CH₃ 28.9 24.3 Low (Kinetically favored)
Br 34.1 29.5 High (Thermodynamically stable)

Comparison with Halogenated Analogs

  • 5-Bromo-5-Nitro-1,3-Dioxane : Exhibits high thermodynamic stability but slower decomposition kinetics than methyl-substituted analogs. Ecotoxicological profiles are inferred to resemble 2-bromo-2-nitropropane-1,3-diol, showing moderate mammalian toxicity and irritation . Fluorine’s lower atomic weight and reduced polarizability in this compound may mitigate such effects, though empirical data are lacking.
  • 5-Fluoro-1,2,3-Triazoles : Unlike bromine/chlorine analogs, fluorinated triazoles exhibit enhanced hydrolytic stability and mimic trans-amide bonds in peptides. This suggests fluorine’s role in this compound could improve biochemical stability .

Table 2: Halogen Effects on Stability and Bioactivity

Compound Halogen Hydrolytic Stability Bioactivity Potential
5-Bromo-5-Nitro-1,3-Dioxane Br Moderate Irritant/Moderate toxicity
5-Fluoro-1,2,3-Triazole F High Peptidomimetic applications
This compound (Inferred) F High (Predicted) Underexplored

Electronic and Conformational Properties

  • Fluorine’s Electronic Effects: In fluorinated piperidines (e.g., 5-fluoro-1,3-piperidinedicarboxylate), fluorine induces dipole moments and stabilizes specific conformers via C–F⋯H–X interactions.
  • Comparison with Nitro Groups : Nitro-substituted dioxanes (e.g., 5-nitro derivatives) undergo exothermic decomposition with nitrous acid elimination. Fluorine’s lack of labile protons may render this compound more stable under thermal stress .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Fluoro-1,3-dioxane derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of 5-substituted-1,3-dioxanes typically involves acid-catalyzed condensation between carbonyl compounds (e.g., ketones or aldehydes) and diols (e.g., 1,3-propanediol). For fluorinated derivatives, Brønsted acids (e.g., toluenesulfonic acid) or Lewis acids can catalyze the cyclization, with water removal via Dean-Stark apparatus to drive the reaction . Optimization includes solvent selection (e.g., toluene for azeotropic water removal) and temperature control (reflux conditions). Purity is assessed via GC (>98% purity criteria as in halogenated analogs) .

Q. Which analytical techniques are most effective for structural elucidation of this compound and its derivatives?

  • Methodological Answer :

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to determine crystal structures, particularly for verifying stereochemistry and substituent positioning .
  • Spectroscopy : 19F^{19}\text{F} NMR and 1H^{1}\text{H} NMR are critical for identifying fluorine environments and ring conformations. GC-MS or HPLC ensures purity, especially for thermally stable derivatives .

Q. What safety protocols should be followed when handling halogenated 1,3-dioxanes like this compound?

  • Methodological Answer : Halogenated dioxanes require strict handling due to potential toxicity. Key protocols include:

  • Use of refrigerated storage (0–10°C) under inert gas to prevent decomposition .
  • Avoidance of light, heat, and reactive amines/amides to prevent nitrosamine formation (observed in brominated analogs) .
  • Personal protective equipment (PPE) for skin/eye protection, as halogenated dioxanes can be irritants .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed thermal decomposition mechanisms of 5-substituted-1,3-dioxanes?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model Gibbs energy profiles to compare single-stage vs. multi-stage decomposition pathways. For example, computational studies on 5-nitro-1,3-dioxane revealed a 93 kJ·mol1^{-1} lower activation barrier for single-stage mechanisms, contradicting earlier hypotheses about multi-stage pathways . Solvent effects (e.g., DMSO reducing energy barriers by stabilizing transition states) should be incorporated using implicit solvation models .

Q. What role do solvent interactions play in the decomposition kinetics of halogenated 1,3-dioxanes?

  • Methodological Answer : Polar aprotic solvents like DMSO lower activation barriers via dipole-dipole interactions, increasing decomposition rates by up to 80× in nitro derivatives. However, brominated analogs show minimal solvent stabilization, suggesting fluorine’s electronegativity may similarly reduce solvent effects . Experimental validation via kinetic studies (e.g., Arrhenius plots in varying solvents) is recommended.

Q. How can researchers reconcile discrepancies between experimental and computational data for 1,3-dioxane reactivity?

  • Methodological Answer : Discrepancies often arise from oversimplified computational models. Strategies include:

  • Incorporating anharmonic corrections and tunneling effects in DFT calculations for accurate activation energy predictions.
  • Cross-validating with experimental techniques like time-resolved IR spectroscopy to capture intermediate species (e.g., nitroso compounds in nitro-dioxane decomposition) .

Q. What challenges arise in synthesizing macrocyclic compounds containing 1,3-dioxane units, and how can they be addressed?

  • Methodological Answer : Macrocyclization of dispiro-1,3-dioxane units requires precise stoichiometry and templating agents to enforce ring closure. Challenges include low yields due to competing oligomerization. Strategies:

  • Use high-dilution conditions to favor intramolecular reactions.
  • Catalytic methods (e.g., organocatalysts) to stabilize transition states, as seen in related macrocycle syntheses .

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